
3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . This compound is characterized by its unique structure, which includes two hydroxyl groups, a dimethyl group, and a methylphenyl group attached to the imidazolidinone ring.
Méthodes De Préparation
The synthesis of 3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one can be achieved through several methods:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with a carbonylating agent, leading to the formation of imidazolidinones through sequential intermolecular and intramolecular acyl nucleophilic substitution reactions.
Diamination of Olefins: This approach involves the addition of diamines to olefins, followed by cyclization to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: This method involves the cyclization of linear urea derivatives through intramolecular hydroamination to form the imidazolidinone ring.
Aziridine Ring Expansion: This method involves the expansion of aziridine rings to form imidazolidinones.
Analyse Des Réactions Chimiques
3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl groups.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3,5-Dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1,3-Dimethyl-2-imidazolidinone: This compound is a high-purity aprotic solvent with high thermal and chemical stability.
4,4-Dimethyl-1,3-oxazolidine: This compound is used as a stabilizer and corrosion inhibitor in various industrial applications.
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and is closely related to mescaline.
The uniqueness of this compound lies in its specific structure and the presence of both hydroxyl and methylphenyl groups, which confer unique chemical and biological properties .
Propriétés
Numéro CAS |
61532-11-4 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3,5-dihydroxy-4,4-dimethyl-1-(4-methylphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C12H16N2O3/c1-8-4-6-9(7-5-8)13-10(15)12(2,3)14(17)11(13)16/h4-7,10,15,17H,1-3H3 |
Clé InChI |
ARKXJHFNNJLBRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(C(N(C2=O)O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



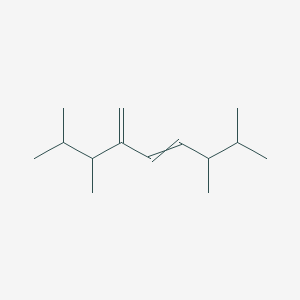

![2-[2-(3-Nitrophenyl)ethenyl]naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14586723.png)
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B14586726.png)
![2-Chloro-1-(piperidin-1-yl)-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14586730.png)
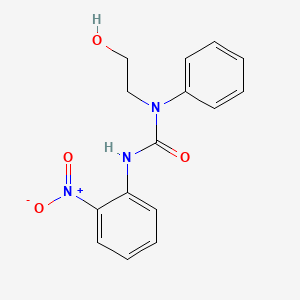

![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)
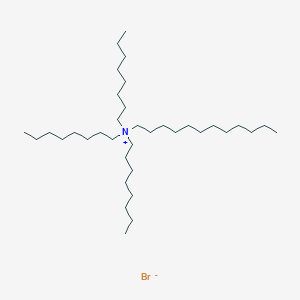
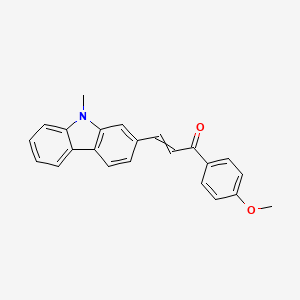
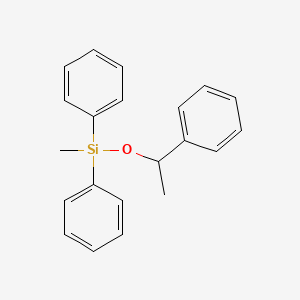

![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)
